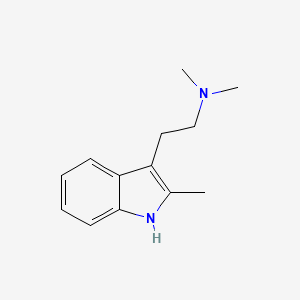
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine
Overview
Description
Bilaid A: is a tetrapeptide agonist of the μ-opioid receptor. It is derived from the fungus Penicillium and has shown potential in pain research due to its ability to target the μ-opioid receptor with a K value of 3.1 μM . The compound’s molecular formula is C28H38N4O5, and it has a molecular weight of 510.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bilaid A can be synthesized through peptide synthesis techniques. The compound is composed of the amino acids L-phenylalanine, D-valine, L-valine, and D-phenylalanine. The synthesis involves the stepwise coupling of these amino acids using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction conditions typically involve the use of anhydrous solvents like dimethylformamide (DMF) and dichloromethane (DCM) under inert atmosphere .
Industrial Production Methods: Industrial production of Bilaid A involves fermentation processes using Penicillium species. The fungus is cultured under controlled conditions to produce the tetrapeptide, which is then extracted and purified using chromatographic techniques. The fermentation process is optimized to maximize the yield of Bilaid A .
Chemical Reactions Analysis
Types of Reactions: Bilaid A undergoes various chemical reactions, including:
Oxidation: Bilaid A can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction of Bilaid A can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bilaid A can undergo substitution reactions where one or more of its functional groups are replaced by other groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like DMF and DCM
Major Products Formed:
Oxidation: Oxidized derivatives of Bilaid A.
Reduction: Reduced forms of Bilaid A.
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: Bilaid A is used as a model compound in studying peptide synthesis and receptor-ligand interactions. Its unique structure and receptor affinity make it a valuable tool in chemical research .
Biology: In biological research, Bilaid A is used to study the μ-opioid receptor and its role in pain modulation. It helps in understanding the receptor’s signaling pathways and the effects of receptor activation .
Medicine: Bilaid A has potential therapeutic applications in pain management. Its ability to target the μ-opioid receptor makes it a candidate for developing new analgesics with fewer side effects compared to traditional opioids .
Industry: In the pharmaceutical industry, Bilaid A is used in the development of new drugs targeting the μ-opioid receptor. It serves as a lead compound for designing more potent and selective receptor agonists .
Mechanism of Action
Bilaid A exerts its effects by binding to the μ-opioid receptor, a G protein-coupled receptor involved in pain perception. Upon binding, Bilaid A activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately leading to analgesic effects .
Comparison with Similar Compounds
Morphine: A well-known μ-opioid receptor agonist used for pain relief.
Fentanyl: A synthetic opioid with high potency and affinity for the μ-opioid receptor.
Endomorphins: Endogenous peptides that act as agonists for the μ-opioid receptor
Uniqueness of Bilaid A: Bilaid A is unique due to its tetrapeptide structure and its origin from Penicillium. Unlike traditional opioids, Bilaid A offers a different pharmacological profile, potentially leading to fewer side effects and reduced risk of addiction .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O5/c1-17(2)23(26(34)30-22(28(36)37)16-20-13-9-6-10-14-20)32-27(35)24(18(3)4)31-25(33)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t21-,22+,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUGGGVTLCYZPU-UARRHKHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)








![(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025772.png)


![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

